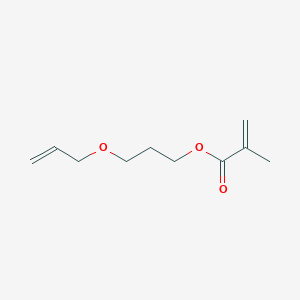

Allyloxypropyl methacrylate

Description

BenchChem offers high-quality Allyloxypropyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyloxypropyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3-prop-2-enoxypropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H16O3/c1-4-6-12-7-5-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |

InChI Key |

VTPQJFCQKHYNAE-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCOCC=C |

Canonical SMILES |

CC(=C)C(=O)OCCCOCC=C |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of allyloxypropyl methacrylate monomer

An In-depth Technical Guide to the Physicochemical Properties of Allyloxypropyl Methacrylate

Introduction: A Monomer of Unique Duality

Allyloxypropyl methacrylate (CAS No. 77757-02-9) is a specialty monomer engineered for advanced applications in polymer science, materials development, and specialty formulations.[1] Its molecular architecture is distinguished by the presence of three key functional components: a highly reactive methacrylate group, a flexible propyl ether linkage, and a secondary allyl ether functional group. This unique combination makes it a powerful building block for creating complex polymer structures.

The primary value of allyloxypropyl methacrylate lies in its dual-reactivity. The methacrylate group can be readily polymerized through standard free-radical methods to form a primary polymer backbone. The less reactive, pendant allyl group often remains intact, providing a site for a subsequent, or "second stage," cross-linking reaction. This enables the design of materials that can be processed in an initial state and later cured to achieve enhanced thermal stability, chemical resistance, and mechanical strength. This guide provides a comprehensive overview of its known and inferred physicochemical properties, analytical methodologies, and potential applications for researchers in materials science and drug development.

Part 1: Core Molecular & Physicochemical Properties

The fundamental identity of allyloxypropyl methacrylate is established by its chemical formula and molecular weight. While it is a specialty monomer with limited publicly available experimental data, we can infer its physical properties by comparing it to structurally similar, well-characterized monomers.

Table 1: Core Molecular Identity of Allyloxypropyl Methacrylate

| Property | Value | Source |

| Chemical Name | 2-Propenoic acid, 2-methyl-, 3-(2-propen-1-yloxy)propyl ester | [1] |

| CAS Number | 77757-02-9 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][2] |

| Synonyms | 3-(Allyloxy)propyl methacrylate | [1] |

Expert Analysis of Physicochemical Properties

Specific experimental values for properties like boiling point and density are not widely published for allyloxypropyl methacrylate. However, by understanding its structure, we can make expert estimations grounded in the known properties of its constituent parts. The table below compares it with Allyl Methacrylate (which lacks the propyl ether linker) and 3-(Trimethoxysilyl)propyl methacrylate (which features a propyl linker but a different terminal group).

Table 2: Comparative Physicochemical Properties

| Property | Allyloxypropyl Methacrylate (Estimated) | Allyl Methacrylate (CAS 96-05-9) | 3-(Trimethoxysilyl)propyl Methacrylate (CAS 2530-85-0) |

| Physical State | Colorless Liquid | Clear, Colorless Liquid[3] | Liquid[4] |

| Boiling Point | > 190 °C | 144 °C[3] | 190 °C[4] |

| Density | ~1.0 g/mL | 0.930 g/mL @ 20°C[5] | 1.045 g/mL @ 25°C[4] |

| Refractive Index | ~1.44 | 1.436 @ 20°C[6] | 1.431 @ 20°C |

| Flash Point | > 92 °C | 37 °C[3] | 92 °C[4] |

Causality Behind Estimations: The introduction of the propyl ether group in allyloxypropyl methacrylate significantly increases its molecular weight and chain length compared to allyl methacrylate. This leads to stronger intermolecular van der Waals forces, logically resulting in a substantially higher boiling point, higher viscosity, and a higher flash point. Its density is expected to be near that of water, similar to other propyl methacrylate derivatives.

Part 2: The Principle of Dual Reactivity

The most significant feature of allyloxypropyl methacrylate from a polymer design perspective is the differential reactivity of its two vinyl groups.

-

Methacrylate Group: This group is highly susceptible to free-radical polymerization. Its reactivity is high, allowing for rapid formation of high molecular weight polymer chains under standard initiation conditions (thermal or photoinitiation). This forms the primary backbone of the resulting polymer.

-

Allyl Group: The allyl double bond is significantly less reactive in free-radical polymerization compared to the methacrylate group. This is due to "allylic termination," a chain transfer process where a radical abstracts a hydrogen from the carbon adjacent to the allyl double bond, creating a stable, non-propagating allylic radical. Consequently, during the initial polymerization of the methacrylate groups, a majority of the allyl groups remain as unreacted, pendant side chains on the polymer backbone.

This reactivity differential is not a flaw but a powerful design feature. It allows for a two-stage curing process :

-

Stage 1 (Thermoplastic Phase): Polymerization through the methacrylate groups creates soluble, processable linear or branched polymers. This material can be molded, cast into films, or used as an adhesive.

-

Stage 2 (Thermoset Phase): The pendant allyl groups can be cross-linked in a secondary step, often requiring more aggressive conditions (e.g., higher temperatures, specific catalysts, or high-energy radiation). This second cure transforms the material into a rigid, insoluble, and chemically resistant thermoset.

Caption: Dual-reactivity workflow of allyloxypropyl methacrylate.

Part 3: Analytical Characterization & Quality Control

For any research or development application, verifying the identity and purity of the incoming monomer is a critical, self-validating step. A multi-technique approach is recommended to ensure quality.

Caption: Recommended analytical workflow for quality control.

Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC)

-

Objective: To determine the purity of the monomer and identify any volatile impurities, such as residual starting materials or inhibitors.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Methodology:

-

Column Selection: A mid-polarity capillary column (e.g., DB-17 or equivalent) is suitable for resolving the monomer from potential polar or non-polar impurities.

-

Sample Preparation: Prepare a dilute solution of the monomer (~1% v/v) in a high-purity solvent like ethyl acetate or dichloromethane.

-

Injector Conditions: Set the injector temperature to 250 °C with a split ratio of 50:1 to prevent column overloading.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector Conditions: Set FID temperature to 300 °C.

-

-

Data Interpretation: The purity is calculated based on the relative peak area of the main component. The presence of other peaks indicates impurities.

Experimental Protocol 2: Identity Confirmation by FTIR Spectroscopy

-

Objective: To confirm the presence of key functional groups characteristic of the monomer's structure.

-

Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Methodology:

-

Place a single drop of the neat liquid monomer directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000-650 cm⁻¹.

-

-

Expected Characteristic Peaks:

-

~1720 cm⁻¹: Strong, sharp peak from the C=O (ester) stretch.

-

~1640 cm⁻¹: Medium peak from the C=C (methacrylate) stretch.

-

~3100-3000 cm⁻¹: Peaks from =C-H stretching of the vinyl groups.

-

~1160 cm⁻¹ & ~1100 cm⁻¹: Strong peaks corresponding to the C-O-C (ester and ether) stretches.

-

~990 cm⁻¹ & ~915 cm⁻¹: Bending vibrations characteristic of the allyl group's terminal vinyl C-H bonds.

-

Part 4: Applications in Research & Drug Development

The unique properties of allyloxypropyl methacrylate make it a candidate for several high-value applications.

-

Coatings and Adhesives: As a monomer, it can be used to produce polymers with excellent adhesion and weather resistance, making it suitable for specialty coatings and adhesives in the automotive and electronics industries.[2] The propyl ether linkage adds flexibility to the polymer backbone, which can improve impact resistance.

-

Dental and Medical Composites: In drug development and medical device fabrication, methacrylates are foundational.[7] The structure of allyloxypropyl methacrylate is analogous to adhesion-promoting silane coupling agents like 3-(trimethoxysilyl)propyl methacrylate, which are used to bind resin matrices to inorganic fillers in dental composites.[4] Its dual-curing nature could allow for an initial light-cure (via the methacrylate) followed by a secondary heat or chemical cure (via the allyl groups) to maximize the composite's strength and durability.

-

Hydrogel Formulation: The ether linkage in the propyl chain is expected to impart a degree of hydrophilicity, similar to well-known monomers like 2-hydroxypropyl methacrylate (HPMA).[8] This suggests its potential use in creating cross-linked hydrogels for applications in controlled drug release or as scaffolds for tissue engineering. The density of cross-linking, and thus the hydrogel's swelling properties and drug elution rate, could be precisely tuned by controlling the secondary curing of the allyl groups.

Part 5: Safety & Handling

A specific Safety Data Sheet (SDS) for allyloxypropyl methacrylate (CAS 77757-02-9) is not widely available. Therefore, safety precautions must be based on the known hazards of the methacrylate and allyl functional groups, by referencing data for similar molecules like allyl methacrylate.[3][7]

-

Core Hazards: Methacrylate monomers are typically classified as skin and eye irritants.[9] Allyl-containing compounds can be toxic upon inhalation and skin contact.[7] The substance should be treated as a flammable liquid.[3]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5]

-

-

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

-

The monomer is likely stabilized with an inhibitor (like MEHQ) to prevent spontaneous polymerization. Store in an opaque container, as light can initiate polymerization.

-

Keep containers tightly sealed.

-

Conclusion

Allyloxypropyl methacrylate is a highly versatile yet under-characterized monomer with significant potential. Its defining feature—the presence of two distinct and differentially reactive polymerizable groups—provides a sophisticated tool for polymer chemists. It enables the creation of advanced materials that bridge the gap between easily processable thermoplastics and high-performance thermosets. For researchers in drug delivery, dental materials, and specialty coatings, this monomer offers a unique opportunity to design next-generation polymers with precisely tailored properties, including enhanced adhesion, controlled cross-linking density, and improved mechanical resilience. Further research into its specific reaction kinetics and polymer properties will undoubtedly unlock its full potential in these demanding fields.

References

-

Guidechem. allyloxy propyl methacrylate 77757-02-9.

-

Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - Allyl methacrylate, stabilized.

-

Fisher Scientific. (2012). 2 - SAFETY DATA SHEET - Allyl methacrylate, stabilized.

-

Gelest, Inc. (2014). ALLYL METHACRYLATE - Safety Data Sheet.

-

Chemtron. Allyl Methacrylate - Material Safety Data Sheet (MSDS).

-

PubChem. 3-(Trimethoxysilyl)propyl methacrylate.

-

Chem-Impex. 3-(Triallylsilyl)propyl methacrylate (stabilized with MEHQ).

-

Guidechem. ALLYLOXY PROPYL METHACRYLATE (CAS 77757-02-9).

-

Dow. (2022). SAFETY DATA SHEET - DOWSIL™ 3-1953 Conformal Coating.

-

Dow. (2018). SAFETY DATA SHEET - DOW CORNING™ Siloxane Semiconductor Grade Rinse Solvent.

-

MilliporeSigma. (2025). SAFETY DATA SHEET.

-

Dow. (2018). SAFETY DATA SHEET - Cellosize Hydroxyethyl Cellulose.

-

PubChem. Allyl methacrylate.

-

Sigma-Aldrich. 3-(Trimethoxysilyl)propyl methacrylate 98%.

-

ChemicalBook. (2024). 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry.

Sources

- 1. ALLYLOXY PROPYL METHACRYLATE CAS#: 77757-02-9 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Allyl methacrylate | C7H10O2 | CID 7274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. wynca.com [wynca.com]

- 9. chemicalbull.com [chemicalbull.com]

Technical Guide: Solubility Profile of Allyloxypropyl Methacrylate in Polar vs. Nonpolar Solvents

The following technical guide details the solubility profile of Allyloxypropyl Methacrylate (APMA), specifically focusing on the isomer 3-(allyloxy)propyl methacrylate (CAS 77757-02-9).[1]

Executive Summary

Allyloxypropyl Methacrylate (APMA) is a dual-functional monomer characterized by a methacrylate group (radical polymerization active) and an allyl ether group (oxidative drying or secondary crosslinking active).[1] Its solubility behavior is governed by its amphiphilic structure , comprising a polar ester-ether core and hydrophobic alkyl/alkenyl chains.

-

Molecular Formula:

[2] -

Key Insight: While APMA contains polar acceptor groups (ester, ether), the hydrophobic contribution of the propyl spacer and allyl tail dominates its thermodynamic behavior, rendering it insoluble in water but highly soluble in a wide range of organic solvents (both polar and nonpolar).

Structural Basis of Solubility

To predict and manipulate the solubility of APMA, one must analyze its functional groups using the principle of "Like Dissolves Like" and Hansen Solubility Parameters (HSP).[1]

Molecular Architecture

-

Hydrophobic Domain (Dispersion Forces,

): The propyl spacer ( -

Polar Domain (Dipole Forces,

): The methacrylate ester linkage ( -

H-Bonding Domain (Hydrogen Bonding,

): APMA acts primarily as a hydrogen bond acceptor (via carbonyl and ether oxygens). It lacks strong donor groups (like -OH), limiting its solubility in highly structured polar solvents like water.

Calculated Solubility Parameters

Estimated values based on Group Contribution Methods (Van Krevelen/Hoftyzer).

| Parameter | Symbol | Value | Significance |

| Dispersion | ~16.0 | Compatible with aliphatic/aromatic hydrocarbons. | |

| Polarity | ~5.5 | Moderate polarity allows solubility in ketones/esters. | |

| H-Bonding | ~6.5 | Low H-bonding capacity; incompatible with water. | |

| Total | ~18.0 | Matches solvents like Toluene, Ethyl Acetate, MEK. |

Solubility Performance Data

The following table categorizes solvent compatibility based on experimental observation and LogP (~1.7) predictions.

Table 1: Solubility Profile of APMA

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Explanation |

| Highly Polar (Protogenic) | Water | Insoluble | High cohesive energy density of water (H-bonding network) excludes the hydrophobic APMA molecule.[1] |

| Polar Aprotic | Acetone, MEK, THF | Soluble | Dipole-dipole interactions between solvent and APMA ester/ether groups stabilize the solution.[1] |

| Alcohols | Methanol, Ethanol, IPA | Soluble | The alkyl tails of the alcohol interact with APMA's hydrophobic domains, while the -OH group is tolerated.[1] |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | Ideal match in polarity and H-bonding capability (ester-ester interaction).[1] |

| Chlorinated | Dichloromethane (DCM) | Soluble | High dispersion forces and moderate polarity of DCM dissolve APMA readily.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Strong dispersion force interaction ( |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Sufficient hydrophobic interaction with the propyl/allyl chains to effect dissolution.[1] |

Critical Note: While soluble in hexane, phase separation may occur at very low temperatures (

) due to the polarity of the methacrylate group.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To quantitatively assess the solubility limit of APMA in a specific solvent.[1]

Reagents:

-

APMA (Assay >98%, stabilized with MEHQ)

-

Test Solvent (HPLC Grade)

Workflow:

-

Preparation: Weigh 1.0 g of solvent into a 5 mL glass vial.

-

Addition: Add APMA dropwise (approx. 10 mg per drop) while vortexing at 1000 RPM.

-

Observation: Check for turbidity or phase separation after every 50 mg addition.

-

Endpoint: If the solution remains clear after adding 1.0 g of APMA (1:1 ratio), it is considered "miscible" or "highly soluble."

-

Validation: For borderline solvents (e.g., water/alcohol mixtures), centrifuge at 3000 x g for 5 minutes to detect micro-emulsions.

Protocol: Solvent Extraction for Purification

Context: Removing polar impurities (e.g., methacrylic acid, catalyst residues) from crude APMA.[1]

Workflow:

-

Dissolution: Dissolve crude APMA in a nonpolar solvent (e.g., Hexane or Toluene) at a 1:2 ratio.

-

Washing: Wash the organic phase with 5% aqueous

(removes acid) followed by distilled water. -

Separation: APMA partitions into the organic layer; polar impurities partition into the aqueous phase.

-

Drying: Dry organic layer over anhydrous

. -

Recovery: Remove solvent via rotary evaporation (

, reduced pressure) to recover pure APMA.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical interactions required for APMA.

Caption: Figure 1.[1] Solubility decision tree for APMA based on solvent polarity and intermolecular forces.

Synthesis & Purification Workflow

Understanding solubility is critical during the synthesis of APMA (typically via transesterification or etherification). The guide below visualizes a standard workup leveraging the water-insolubility of APMA.

Caption: Figure 2. Purification workflow utilizing the non-polar solubility preference of APMA.

References

-

GuideChem. (2024). Allyloxy Propyl Methacrylate - CAS 77757-02-9 Properties and Suppliers. Retrieved from

-

ChemicalBook. (2024). Allyloxy Propyl Methacrylate Product Information and Structure. Retrieved from

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[4] (Referenced for methodology on group contribution parameter estimation).

-

PubChem. (2024). Compound Summary: Methacrylic acid analogs and LogP data. Retrieved from

Sources

Hydrolytic Stability of Allyloxypropyl Methacrylate in Aqueous Solutions

Executive Summary

Allyloxypropyl methacrylate (AOPMA) serves as a critical dual-functional monomer in the synthesis of hydrogels, dental materials, and ocular drug delivery systems. Its utility stems from the orthogonality of its reactive groups: a radical-polymerizable methacrylate ester and a post-functionalizable allyl ether.

However, the successful application of AOPMA in aqueous environments hinges on its hydrolytic stability. While the allyl ether moiety is chemically robust, the methacrylate ester linkage is susceptible to hydrolysis, particularly under alkaline conditions. This guide provides a mechanistic analysis of AOPMA degradation, establishes the structural determinants of its stability, and outlines a validated protocol for quantifying its half-life in aqueous media.

Key Insight: The ether oxygen in the propyl side chain exerts a mild inductive effect ($ -I $) that increases the electrophilicity of the ester carbonyl, rendering AOPMA slightly more susceptible to alkaline hydrolysis than simple alkyl methacrylates (e.g.,

Chemical Architecture & Stability Profile[1]

To understand the stability of AOPMA, one must deconstruct its molecular architecture into three distinct functional zones.

| Functional Zone | Structure | Hydrolytic Stability | Primary Degradation Risk |

| Head Group | Methacrylate Ester | Moderate | Susceptible to acid/base hydrolysis (Saponification). |

| Spacer | Propyl Chain | High | Hydrophobic barrier; retards water attack via steric shielding. |

| Tail Group | Allyl Ether | High | Stable to base; requires strong acid or transition metals to cleave.[1] |

The Inductive Effect

Unlike simple alkyl methacrylates, AOPMA contains an ether oxygen separated from the ester by a propyl spacer.

-

Mechanism: The electronegative ether oxygen pulls electron density through the

-bond framework. -

Consequence: This reduces electron density at the carbonyl carbon (

), making it more susceptible to nucleophilic attack by hydroxide ions ( -

Practical Implication: At pH > 8.0, AOPMA will hydrolyze faster than its alkyl analogs (e.g., Hexyl Methacrylate).

Mechanistic Analysis of Hydrolysis

The hydrolysis of AOPMA follows the standard

Degradation Pathway

Upon hydrolysis, AOPMA cleaves into two distinct species:

-

Methacrylic Acid (MAA): Ionizes to methacrylate anion at neutral pH.

-

3-Allyloxy-1-propanol: A stable alcohol byproduct.

Visualization of Signaling Pathway

The following diagram illustrates the degradation mechanism and the kinetic dependency on pH.

Figure 1: Mechanism of base-catalyzed hydrolysis of AOPMA. The rate-limiting step is the formation of the tetrahedral intermediate, driven by pH and temperature.

Experimental Assessment Protocols

As a researcher, relying on generic literature values is insufficient due to the sensitivity of hydrolysis to buffer composition and ionic strength. The following protocol is a self-validating system to determine the specific rate constant (

Analytical Method: Reverse-Phase HPLC

Objective: Quantify the disappearance of AOPMA and the appearance of Methacrylic Acid (MAA).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid (suppresses MAA ionization for better peak shape).

-

B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

-

Detection: UV at 210 nm (carbonyl

) and 254 nm. -

Internal Standard: Benzoic Acid or Anisole (non-reactive, distinct retention time).

Accelerated Stability Workflow

This workflow uses the Arrhenius relationship to predict shelf-life at 4°C based on high-temperature data.

Figure 2: Experimental workflow for determining hydrolytic kinetic parameters.

Data Interpretation

Hydrolysis of methacrylates typically follows Pseudo-First-Order Kinetics when water is in excess (buffered aqueous solution).

Where:

-

= Concentration at time

- = Initial concentration

-

= Observed rate constant (

Reference Data (Comparative):

While specific

| Monomer | Side Chain Structure | Relative Hydrolysis Rate (pH 9) |

| Butyl Methacrylate | Alkyl (Hydrophobic) | 1.0 (Baseline) |

| AOPMA | Ether-Alkyl (Mild Inductive) | ~1.5 - 2.0x |

| HEMA | Hydroxyl-Alkyl (Polar) | ~5.0 - 10.0x |

| DMAEMA | Amino-Alkyl (Catalytic) | > 20.0x |

Storage & Handling Recommendations

To maximize the integrity of AOPMA in aqueous formulations, adhere to the following "Golden Rules":

-

pH Control is Paramount: Maintain pH between 5.5 and 6.5 .

-

Why? This is the "stability valley" for esters. Below pH 4, acid catalysis begins; above pH 7.5, base catalysis accelerates exponentially.

-

-

Temperature Management: Store aqueous solutions at 4°C or lower .

-

Why? Hydrolysis activation energy (

) is typically 40-60 kJ/mol. Reducing temperature from 25°C to 4°C reduces the hydrolysis rate by approximately 4-5 fold.

-

-

Use Fresh Buffers: Avoid phosphate buffers at high pH (>8) if long-term stability is required, as phosphate can act as a general base catalyst. Citrate or Acetate buffers are preferred for the acidic range.

References

-

Organic Chemistry Portal. (2025). Allyl Ethers - Stability and Deprotection. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification Mechanism. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Determination of Neutralization Capacity and Stability of a Basic Methacrylate Monomer Using NMR. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate. Polymer Chemistry. Retrieved from [Link]

-

Waters Corporation. (2025). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Poly(allyloxypropyl methacrylate)

Foreword: Navigating the Thermal Landscape of Functional Polymers

For researchers, scientists, and drug development professionals, understanding the thermal properties of a polymer is paramount to its successful application. The glass transition temperature (Tg) represents a critical inflection point in a polymer's behavior, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[1] This guide provides a comprehensive exploration of the glass transition temperature of a promising, yet not extensively characterized, functional polymer: poly(allyloxypropyl methacrylate) (PAOPMA).

This document moves beyond a simple reporting of values. Instead, it serves as a technical whitepaper designed to empower researchers with the foundational knowledge, experimental protocols, and predictive insights necessary to fully characterize and leverage the thermal properties of PAOPMA and similar novel methacrylate-based polymers in their work. We will delve into the theoretical underpinnings of Tg, detail the synthesis of the monomer and polymer, provide a robust experimental workflow for Tg determination via Differential Scanning Calorimetry (DSC), and discuss the anticipated Tg based on structure-property relationships. Finally, we will explore the potential applications of this polymer in the realm of drug delivery, where its unique functionalities can be harnessed.

The Molecular Architecture of Poly(allyloxypropyl methacrylate) and its Anticipated Thermal Behavior

Poly(allyloxypropyl methacrylate) is a member of the vast family of poly(methacrylates). Its structure is distinguished by a polymethacrylate backbone and a pendant side chain containing a propyl group with a terminal allyloxy functional group. This unique combination of a flexible ether linkage and a reactive allyl group makes it an intriguing candidate for various applications, including the development of functional biomaterials and drug delivery systems.

The glass transition temperature of a polymer is intrinsically linked to its molecular structure.[2] Several key factors influence the segmental mobility of the polymer chains and, consequently, its Tg:

-

Chain Flexibility: The inherent flexibility of the polymer backbone and side chains plays a crucial role. The presence of ether linkages in the side chain of PAOPMA is expected to increase its flexibility, which would generally lead to a lower Tg compared to polymers with more rigid side chains.[3]

-

Side Chain Bulkiness: Bulkier side groups can hinder the rotation of the polymer backbone, leading to a higher Tg.[2] The allyloxypropyl side chain, while containing flexible elements, also possesses a certain degree of steric hindrance that will influence the overall chain mobility.

-

Intermolecular Forces: The nature and strength of intermolecular interactions, such as dipole-dipole forces and van der Waals forces, affect how easily polymer chains can move past one another. The ester and ether groups in PAOPMA will contribute to its polarity and influence these interactions.

-

Molecular Weight: The Tg of a polymer generally increases with increasing molecular weight, eventually reaching a plateau.[4] This is because longer chains have fewer chain ends, which are more mobile than internal segments.

Given the presence of the flexible ether linkage and the propyl group in the side chain, it is reasonable to predict that the Tg of poly(allyloxypropyl methacrylate) will be lower than that of poly(methyl methacrylate) (PMMA), which has a much smaller and less flexible methyl side group and a reported Tg of around 105 °C.[5] Conversely, the presence of the allyl group could potentially lead to side reactions or cross-linking, which would increase the Tg.

Synthesis of the Allyloxypropyl Methacrylate Monomer and its Polymerization

A robust understanding of a polymer's properties begins with its synthesis. The following sections outline a plausible synthetic route for the allyloxypropyl methacrylate monomer and its subsequent polymerization.

Synthesis of Allyloxypropyl Methacrylate Monomer

The synthesis of allyloxypropyl methacrylate can be approached through a multi-step process, starting from readily available precursors. A representative synthetic scheme is illustrated below. This process is analogous to the synthesis of other hydroxyalkyl methacrylates, with the key difference being the introduction of the allyl group.

Step-by-Step Protocol:

-

Synthesis of 3-allyloxypropan-1-ol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propane-1,3-diol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add one equivalent of a strong base, such as sodium hydride (NaH), to deprotonate one of the hydroxyl groups.

-

Once the deprotonation is complete, slowly add one equivalent of allyl bromide.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Purify the resulting 3-allyloxypropan-1-ol by distillation under reduced pressure.

-

-

Synthesis of Allyloxypropyl Methacrylate:

-

Dissolve the purified 3-allyloxypropan-1-ol in an anhydrous solvent (e.g., dichloromethane) containing a non-nucleophilic base such as triethylamine (Et3N).

-

Cool the solution in an ice bath and slowly add one equivalent of methacryloyl chloride.

-

Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the final product, allyloxypropyl methacrylate, by vacuum distillation.

-

Free-Radical Polymerization of Allyloxypropyl Methacrylate

Poly(allyloxypropyl methacrylate) can be synthesized via free-radical polymerization. The choice of initiator and reaction conditions will influence the molecular weight and polydispersity of the resulting polymer.

Step-by-Step Protocol:

-

Preparation:

-

Dissolve the purified allyloxypropyl methacrylate monomer in a suitable solvent, such as toluene or anisole, in a reaction flask.

-

Add a free-radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The concentration of the initiator will affect the molecular weight of the polymer.

-

-

Polymerization:

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through it for an extended period to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., around 70 °C for AIBN) and stir for several hours.

-

-

Isolation and Purification:

-

After the desired reaction time, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexane.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of a good solvent and re-precipitate it to further purify it.

-

Dry the purified poly(allyloxypropyl methacrylate) in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Experimental Determination of the Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for determining the glass transition temperature of polymers.[6][7] It measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat capacity of the material.[7]

Detailed Experimental Protocol for DSC Analysis:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dried poly(allyloxypropyl methacrylate) into a standard aluminum DSC pan.[5]

-

Ensure the polymer forms a thin, even layer at the bottom of the pan to maximize thermal contact.

-

Hermetically seal the pan with a lid using a sample press.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Instrument Setup and Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at a low temperature, for example, -50 °C.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure would be:

-

First Heating Scan: Heat the sample from -50 °C to a temperature well above the expected Tg (e.g., 100 °C) at a controlled rate, typically 10-20 °C/min.

-

Cooling Scan: Cool the sample back down to -50 °C at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again from -50 °C to 100 °C at the same rate as the first heating scan. The Tg is typically determined from this second heating scan to ensure a consistent thermal history.

-

-

-

Data Analysis:

-

The DSC software will generate a thermogram plotting heat flow against temperature.

-

The glass transition will appear as a step-like change in the baseline of the thermogram.

-

The Tg is typically determined as the midpoint of this transition, calculated by the software using various established methods (e.g., half-height method).

-

Predicted Glass Transition Temperature and Comparative Data

| Polymer | Side Chain Structure | Reported Tg (°C) |

| Poly(methyl methacrylate) | -CH₃ | ~105 |

| Poly(ethyl methacrylate) | -CH₂CH₃ | ~65 |

| Poly(n-propyl methacrylate) | -CH₂CH₂CH₃ | ~35 |

| Poly(n-butyl methacrylate) | -CH₂(CH₂)₂CH₃ | ~20 |

| Poly(2-methoxyethyl methacrylate) | -CH₂CH₂OCH₃ | ~ -5 |

| Poly(allyloxypropyl methacrylate) | -CH₂CH₂CH₂OCH₂CH=CH₂ | Predicted: -10 to 20 |

The trend observed in the series of poly(n-alkyl methacrylate)s demonstrates that as the length of the flexible alkyl side chain increases, the Tg decreases due to an "internal plasticization" effect. The longer, more flexible side chains increase the free volume and allow for easier segmental motion of the polymer backbone.

The presence of an ether linkage in the side chain, as seen in poly(2-methoxyethyl methacrylate), further enhances flexibility and significantly lowers the Tg. Considering that poly(allyloxypropyl methacrylate) has a three-carbon spacer and an ether linkage, its Tg is expected to be quite low. The terminal allyl group is a point of interest; while it adds some bulk, its primary effect, if it remains unreacted, would be on the overall side-chain flexibility. If any cross-linking were to occur through the allyl groups during polymerization or subsequent processing, this would lead to a significant increase in the measured Tg.

Applications in Drug Development and Biomedical Research

The unique chemical structure of poly(allyloxypropyl methacrylate) opens up several exciting possibilities for its use in drug development and biomedical applications.

-

Drug Delivery Vehicles: The low predicted Tg suggests that at physiological temperatures, the polymer will be in a rubbery, flexible state. This property is advantageous for the formulation of soft, conformable drug delivery matrices such as transdermal patches or hydrogels.[8][9] The polymer's amphiphilic nature, arising from the polar ester and ether groups and the nonpolar hydrocarbon backbone, could be beneficial for encapsulating and delivering both hydrophobic and hydrophilic drugs.[10][11]

-

Functionalizable Scaffolds: The pendant allyl groups are particularly valuable as they provide a reactive handle for post-polymerization modification. This allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules through well-established "click" chemistry reactions, such as thiol-ene coupling. This functionalization can be used to create "smart" drug delivery systems that can target specific cells or tissues.

-

Biocompatible Coatings: Methacrylate-based polymers are known for their good biocompatibility.[10] Poly(allyloxypropyl methacrylate) could be investigated as a coating for medical devices to improve their biocompatibility and to serve as a reservoir for the controlled release of drugs, such as antibiotics or anti-inflammatory agents.

Conclusion: A Polymer with Tunable Properties for Advanced Applications

This technical guide has provided a comprehensive overview of the glass transition temperature of poly(allyloxypropyl methacrylate). While a definitive experimental value is yet to be widely reported, a thorough understanding of its molecular structure allows for a reasoned prediction of its thermal behavior. The presence of a flexible, functionalizable side chain suggests a low Tg and opens up a wide array of possibilities for its application, particularly in the fields of drug delivery and biomaterials.

The provided protocols for monomer synthesis, polymerization, and Tg determination offer a clear roadmap for researchers to fully characterize this and other novel polymers. By understanding and controlling the glass transition temperature, scientists can fine-tune the material properties of poly(allyloxypropyl methacrylate) to meet the specific demands of their advanced applications.

References

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (2021). DergiPark. [Link]

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014). PubMed. [Link]

-

GLASS TRANSITIONS in POLY(METHACRYLATES). (n.d.). University of Southern Mississippi. [Link]

-

Demonstrating the impact of molecular weight on the glass transition temperature of. (2024). PREPRINT. [Link]

-

Poly(methyl methacrylate) particulate carriers in drug delivery. (2012). PubMed. [Link]

-

Poly(methyl methacrylate) particulate carriers in drug delivery. (2012). Taylor & Francis Online. [Link]

-

Determination of the glass transition temperatures of some new methyl methacrylate copolymers using modulated temperature differential scanning calorimetry (MTDSC). (n.d.). PubMed. [Link]

-

Glass Transition. (n.d.). Polymer Science Learning Center. [Link]

-

Measurement of Tg by DSC. (n.d.). Thermal Support. [Link]

-

Synthesis and Characterization of Poly(allyl methacrylate) Obtained by Free Radical Initiator. (2025). ResearchGate. [Link]

-

The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). (2019). Royal Society of Chemistry. [Link]

-

A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials. (2013). Intertek. [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Cambridge. [Link]

-

The Glass Transition Temperature of Polymer Melts. (2005). ACS Publications. [Link]

-

Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. (n.d.). ResearchGate. [Link]

-

Glass Transition Temperature of Polymers. (n.d.). Goalpara College. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. research-archive.org [research-archive.org]

- 5. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of acetyloxypropylene dimethacrylate as a new dental monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allylthioketone Mediated Free Radical Polymerization of Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.cn]

Structural and Kinetic Divergence of Allyl Methacrylate and Allyloxypropyl Methacrylate in Advanced Biomaterial Design

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the design of polymeric biomaterials and controlled drug delivery systems, the selection of cross-linking monomers dictates the ultimate fate, swelling kinetics, and mechanical integrity of the hydrogel or nanogel carrier. Two bifunctional monomers—Allyl Methacrylate (AMA) and Allyloxypropyl Methacrylate (AOPMA) —are frequently utilized due to their unique dual-reactivity profiles. While both possess a fast-reacting methacrylate group and a slower-reacting allyl group, their structural divergence fundamentally alters their cross-linking behavior. This whitepaper analyzes the molecular architecture, kinetic causality, and self-validating experimental workflows required to harness these monomers in advanced drug delivery applications.

Molecular Architecture & Mechanistic Divergence

The core difference between AMA and AOPMA lies in the spatial decoupling of their polymerizable moieties.

Allyl Methacrylate (AMA)

AMA (CAS: 96-05-9) is a highly reactive, rigid bifunctional monomer with the IUPAC name prop-2-enyl 2-methylprop-2-enoate. Structurally, the allyl group is directly attached to the methacrylate core via an ester linkage (1[1]). Because the molecule is short and lacks a flexible spacer, polymerization results in an extremely dense, rigid cross-linked network characterized by high hardness, chemical resistance, and low shrinkage (2[2]).

Allyloxypropyl Methacrylate (AOPMA)

AOPMA (and its hydroxylated variant, 2-hydroxy-3-allyloxypropyl methacrylate) introduces a critical structural modification: a propyl spacer and an ether linkage separating the allyl group from the methacrylate ester (3[3]). This spacer acts as a flexible tether. During primary polymerization, the extended side-chain increases the hydrodynamic volume of the pendant allyl groups, significantly reducing steric hindrance during the secondary cross-linking phase. The resulting polymer network is highly flexible, making it ideal for swellable hydrogels.

Caption: Structural and kinetic pathways of AMA vs. AOPMA cross-linkers.

Kinetic Profiling & Reactivity Ratios

The fundamental utility of both monomers in drug delivery lies in their biphasic reactivity . The methacrylate group polymerizes approximately 7 times faster than the allyl ether/ester group at 70°C (3[3]).

Causality in Experimental Design: Why is this differential reactivity critical? In the synthesis of nanogels, researchers must first form linear or lightly branched polymer chains before locking them into a 3D network. If both double bonds reacted simultaneously, the system would immediately undergo macroscopic gelation, leading to heterogeneous, intractable clumps. By utilizing the kinetic gap, we can carefully control the primary polymerization (methacrylate conversion) at lower temperatures, and subsequently trigger the secondary cross-linking (allyl conversion) by increasing the temperature or adding a secondary initiator.

Self-Validating Experimental Protocol: Biphasic Hydrogel Synthesis

To ensure rigorous scientific integrity, the following protocol for synthesizing a drug-delivery hydrogel incorporates built-in validation steps. By tracking distinct Fourier Transform Infrared (FTIR) spectral peaks, the system validates its own kinetic progression.

Phase 1: Primary Polymerization (Linear Chain Extension)

-

Preparation: Dissolve the primary monomer (e.g., HEMA) and the cross-linker (AOPMA, 2 mol%) in a suitable solvent (e.g., ethanol/water).

-

Initiation: Add a thermal initiator like AIBN (0.5 wt%). Purge with N₂ for 30 minutes to prevent oxygen inhibition, which disproportionately affects allyl homopolymerization (3[3]).

-

Controlled Heating: Heat the mixture to 65°C for 4 hours.

-

Causality: This specific temperature provides enough thermal energy to cleave AIBN and drive the highly reactive methacrylate C=C bonds, but is insufficient to rapidly consume the sterically hindered allyl C=C bonds.

-

-

Validation Step 1 (FTIR Tracking): Extract an aliquot. Run FTIR to confirm the disappearance of the methacrylate C=C stretch at 1635 cm⁻¹ . The persistence of the allyl C=C stretch at 1645 cm⁻¹ validates that the allyl groups remain intact as pendant reactive sites.

Phase 2: Secondary Cross-linking (Network Formation)

-

Secondary Initiation: Increase the temperature to 85°C and inject a secondary radical burst (e.g., a higher-temperature initiator or UV irradiation if a photoinitiator is present).

-

Gel Point Monitoring: Monitor the reaction via in-situ rheometry. The crossover of the storage modulus (G') and loss modulus (G'') validates the exact gelation point.

-

Validation Step 2 (FTIR Tracking): Post-reaction FTIR must show the near-complete disappearance of the 1645 cm⁻¹ allyl peak, validating successful 3D network cross-linking.

Caption: Self-validating experimental workflow for biphasic hydrogel synthesis.

Applications in Drug Delivery and Biomaterials

The structural differences between AMA and AOPMA dictate their specific utility in biomedicine. Polymers with allyl functionality are highly prized in targeted and controlled drug delivery due to their post-synthesis modification capabilities (4[4]).

-

AMA in Rigid Nanocarriers: Because AMA forms tightly cross-linked networks, it is ideal for synthesizing rigid nanogels or polymeric micelles that must survive harsh physiological environments (e.g., acidic gastric fluids) without premature degradation. AMA is widely utilized as a cross-linking agent to increase the hardness and heat resistance of the base material (5[5]).

-

AOPMA in Swellable Hydrogels: For localized drug delivery systems, such as those used in skin cancer therapy, biopolymer-based hydrogels must swell significantly to release large chemotherapeutic molecules (6[6]). The flexible propyl spacer in AOPMA lowers the cross-link density constraints, allowing the hydrogel matrix to absorb aqueous buffer while maintaining physical integrity, ensuring a prolonged and controlled release profile (7[7]).

Quantitative Data Summary

The table below summarizes the critical physicochemical differences guiding monomer selection in biomaterial engineering.

| Property | Allyl Methacrylate (AMA) | Allyloxypropyl Methacrylate (AOPMA) |

| IUPAC Name | prop-2-enyl 2-methylprop-2-enoate | 3-(prop-2-en-1-yloxy)propyl 2-methylprop-2-enoate |

| CAS Number | 96-05-9 | 13438-19-2 (for hydroxy variant) |

| Linkage Type | Direct Allyl Ester | Allyl Ether with Propyl Spacer |

| Molecular Weight | 126.15 g/mol | ~184.23 g/mol (varies by exact spacer) |

| Cross-linking Density | Extremely High | Moderate to High |

| Network Flexibility | Rigid / Brittle | Flexible / High Swelling Capacity |

| Primary Application | Structural nanogels, hard resins | Stimuli-responsive hydrogels, diffusion-release |

References

-

PubChem: Allyl methacrylate | C7H10O2 | CID 7274. National Institutes of Health. 1

-

Adakem: Allyl Methacrylate (AMA) Properties. Adakem Kimya Ltd. 2

-

Benchchem: 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate. Benchchem Database. 3

-

ChemicalBook: Allyl methacrylate | 96-05-9. ChemicalBook. 5

-

PMC (NIH): Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class. National Institutes of Health. 4

-

MDPI: New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. MDPI Journals. 6

-

ResearchGate: Synthesis and Characterization of Novel pH-Responsive Poly(2-hydroxylethyl methacrylate-co-N-allylsuccinamic acid) Hydrogels for Drug Delivery. Journal of Applied Polymer Science. 7

Sources

- 1. Allyl methacrylate | C7H10O2 | CID 7274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adakem.com [adakem.com]

- 3. 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate | 13438-19-2 | Benchchem [benchchem.com]

- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allyl methacrylate | 96-05-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

toxicity and safety data sheet (SDS) analysis for allyloxypropyl methacrylate

Toxicity, SDS Interpretation, and Safe Handling

Executive Summary: The Dual-Cure Monomer

Allyloxypropyl methacrylate (APMA) represents a specialized class of "dual-functional" monomers used in high-performance biomaterials, dental resins, and hydrogels. Its utility stems from its hybrid structure: it contains a methacrylate group (susceptible to rapid free-radical polymerization) and an allyl ether group (susceptible to oxidative crosslinking or thiol-ene "click" chemistry).

While this duality enables versatile polymer architectures, it introduces a complex safety profile. This guide moves beyond the standard Safety Data Sheet (SDS) to analyze the mechanisms of toxicity, specifically distinguishing between the acute risks of the methacrylate moiety and the chronic stability concerns of the allyl ether functionality.

Chemical Identity & Physicochemical Properties

Before analyzing toxicity, we must establish the structural basis of the compound's reactivity.

| Property | Data | Relevance to Safety |

| Chemical Name | 3-(Allyloxy)propyl methacrylate | Primary target of analysis. |

| CAS Number | 77757-02-9 | Unique identifier for the propyl variant. |

| Homolog | 2-(Allyloxy)ethyl methacrylate (CAS 16839-48-8) | Often used as a toxicological proxy due to structural similarity. |

| Molecular Weight | ~184.23 g/mol | Low volatility compared to methyl methacrylate (MMA), reducing inhalation risk. |

| Functionality | Heterobifunctional (Methacrylate + Allyl Ether) | Risk: Potential for uncontrolled crosslinking if inhibitors are depleted. |

| LogP | ~1.7 - 2.1 | Moderate lipophilicity; capable of penetrating dermal barriers. |

SDS Forensic Analysis: Decoding the Hazards

Standard SDS documents for APMA often rely on "read-across" data from similar methacrylates. Below is a forensic breakdown of the Hazard (H) Statements typically assigned to this compound class, validated against structure-activity relationships (SAR).

3.1 Core Hazard Classification (GHS)

-

Signal Word: WARNING

-

Class: Skin Sensitizer (Category 1), Irritant (Category 2)

| H-Code | Hazard Statement | Mechanistic Basis |

| H315 | Causes skin irritation | Methacrylate ester hydrolysis generates methacrylic acid, lowering local pH and irritating the stratum corneum. |

| H317 | May cause an allergic skin reaction | Critical: The methacrylate double bond acts as a Michael acceptor, binding to skin proteins (haptens) to trigger T-cell mediated immune response (Type IV hypersensitivity). |

| H319 | Causes serious eye irritation | Direct solvent action on corneal epithelium; lipophilicity allows rapid penetration. |

| H335 | May cause respiratory irritation | Volatile fraction (though low) can irritate mucous membranes via the same acid-generation mechanism as H315. |

Critical Distinction: Do not conflate APMA with Allyl Methacrylate (AMA, CAS 96-05-9) . AMA is a diester without the ether spacer and is classified as H330 (Fatal if inhaled) . APMA's ether linkage increases molecular weight and flexibility, significantly reducing acute inhalation toxicity compared to AMA.

Toxicological Mechanisms

To design safe protocols, one must understand how APMA interacts with biological systems.

4.1 The Glutathione (GSH) Depletion Pathway

The primary mechanism of cytotoxicity for methacrylates is the depletion of cellular glutathione (GSH). GSH is the cell's master antioxidant. The electron-deficient double bond of the methacrylate group undergoes a Michael Addition reaction with the thiol (-SH) group of GSH.

-

Consequence: Rapid GSH depletion leads to oxidative stress (ROS accumulation) and subsequent apoptosis.

4.2 The Allyl Ether Risk (Metabolic & Chemical)

Unlike simple methacrylates, the allyl ether tail presents a secondary risk.

-

Metabolic: Allyl compounds can be metabolized by cytochrome P450 enzymes into epoxides (e.g., glycidol derivatives), which are potential alkylating agents. However, the propyl spacer in APMA likely mitigates this compared to vinyl ethers.

-

Chemical (Peroxides): Allyl ethers are prone to auto-oxidation. Over time, they react with atmospheric oxygen to form hydroperoxides. These peroxides are shock-sensitive and can trigger explosive polymerization.

4.3 Visualizing the Toxicity Pathway

The following diagram maps the biological fate of APMA upon exposure.

Figure 1: Dual-mechanism toxicity pathway showing Glutathione depletion (primary acute risk) and potential metabolic activation of the allyl moiety.

Safe Handling & Experimental Protocols

5.1 Storage and Inhibitor Management

APMA is typically stabilized with MEHQ (Monomethyl ether of hydroquinone) , usually at 50-100 ppm.

-

The Oxygen Paradox: MEHQ requires dissolved oxygen to function as an inhibitor. Storing APMA under pure nitrogen can paradoxically lead to spontaneous polymerization.

-

Protocol: Store in amber glass at 2–8°C. Ensure the headspace contains air, not pure inert gas, unless immediately using.

5.2 PPE Selection (Permeation Data)

Standard latex gloves provide zero protection against methacrylates (breakthrough < 1 min).

-

Recommendation: Double-gloving with Nitrile (minimum 0.11 mm thickness) is the baseline. For prolonged handling (>30 mins), use Silver Shield/4H laminate gloves.

5.3 Experimental Workflow: Safe Polymerization

When synthesizing hydrogels or polymers using APMA, the different reactivities of the two groups must be managed to prevent runaway exotherms.

Figure 2: Step-by-step polymerization workflow emphasizing temperature control to manage the differential reactivity of the methacrylate and allyl groups.

Emergency Response

-

Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability. Wash with soap and copious water for 15 minutes.[1][2][3]

-

Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with peroxides).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108342, 2-(Allyloxy)ethyl methacrylate. Retrieved from [Link]

-

Ansteinsson, V., et al. (2013). Cell toxicity of methacrylate monomers—the role of glutathione adduct formation. Journal of Biomedical Materials Research Part A. Retrieved from [Link]

-

U.S. Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Methacrylate Esters. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Poly(Allyloxypropyl Methacrylate) via RAFT

This Application Note is designed for researchers requiring precise control over polymer architecture and orthogonal functionalization. It details the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of Allyloxypropyl Methacrylate (AOPMA) , a monomer chosen for its dual functionality: a reactive methacrylate handle for polymerization and a latent allyl ether handle for post-polymerization "click" chemistry.

Executive Summary & Strategic Rationale

Allyloxypropyl methacrylate (AOPMA) presents a unique opportunity in macromolecular engineering. Unlike simple methacrylates, AOPMA possesses a pendant allyl ether group. In conventional Free Radical Polymerization (FRP), this group often leads to uncontrolled branching or gelation (crosslinking) at high conversions.

RAFT polymerization solves this by dominating the reaction kinetics, allowing the formation of linear, low-dispersity (Đ < 1.2) polymers while preserving the allyl functionality for downstream modification.[1]

Key Chemical Challenges & Solutions

| Challenge | Mechanistic Cause | RAFT Solution |

| Gelation | Allyl group participates in radical propagation at high conversion ( | Limit conversion; RAFT agent suppresses "dead" chain combination. |

| Retardation | Degradative chain transfer to the allyl group (allylic hydrogen abstraction). | High |

| End-Group Fidelity | Methacrylate tertiary radicals are stable and hard to re-initiate. | Use a RAFT agent with a tertiary R-group (e.g., Cyanoisopropyl).[2] |

Critical Reagent Selection

Success in RAFT polymerization of methacrylates is binary: you either select the correct Chain Transfer Agent (CTA) or the reaction fails.

The RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

For AOPMA, CPADB (or the related CPDB ) is the gold standard.

-

Z-Group (Phenyl): Stabilizes the radical intermediate, suitable for methacrylates.

-

R-Group (Cyanovaleric): A tertiary radical leaving group. This is non-negotiable . Methacrylates produce tertiary propagating radicals; if the RAFT agent's R-group is primary or secondary (e.g., benzyl), the polymer chain will not fragment efficiently, blocking the RAFT cycle.

The Initiator: AIBN

Azobisisobutyronitrile (AIBN) is preferred over peroxides to minimize hydrogen abstraction from the allyl ether group.

Visualizing the Mechanism

The following diagram illustrates the specific RAFT equilibrium for AOPMA, highlighting the critical "R-group" fragmentation required for re-initiation.

Figure 1: The RAFT mechanism for Methacrylates.[3][4][5][6] Note that the fragmentation step releasing R• is rate-determining if the R-group stability does not match the monomer.

Protocol 1: Synthesis of Homopolymer P(AOPMA) via RAFT

Target Molecular Weight (

Materials

-

Monomer: Allyloxypropyl methacrylate (AOPMA). Note: Must be passed through a basic alumina column to remove MEHQ inhibitor immediately before use.

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: AIBN (Recrystallized from methanol).

-

Solvent: 1,4-Dioxane (HPLC Grade).

Stoichiometry Calculation

The Degree of Polymerization (

Step-by-Step Procedure

-

Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve CPADB (28 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (4 mL).

-

Monomer Addition: Add purified AOPMA (1.84 g, 10 mmol) to the tube.

-

Expert Tip: Keep the total monomer concentration around 2.0–3.0 M. Too dilute leads to slow rates; too concentrated increases gelation risk.

-

-

Degassing (Critical): Oxygen inhibits radical polymerization. Perform 4 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid

. -

Apply vacuum (<100 mTorr) for 10 mins.

-

Thaw in warm water.

-

Backfill with Nitrogen.[7]

-

-

Polymerization: Immerse the sealed Schlenk tube in a thermostated oil bath at 70°C .

-

Time: Typically 6–12 hours.

-

Monitoring: Take aliquots at t=0 and hourly. Analyze via

NMR (CDCl3) to track conversion (disappearance of vinyl protons at 5.5 & 6.1 ppm).

-

-

Quenching: Stop the reaction by plunging the tube into liquid nitrogen and exposing it to air.

-

Why? Precision requires stopping before the allyl groups begin to crosslink (usually >80% conversion).

-

-

Purification: Precipitate the polymer dropwise into cold Hexane (10x excess). The polymer will precipitate; unreacted monomer remains soluble.[8] Centrifuge and dry under vacuum at 25°C.

Protocol 2: Post-Polymerization Modification (Thiol-Ene Click)

Once P(AOPMA) is synthesized, the pendant allyl groups serve as "click" handles. This reaction is orthogonal to the methacrylate backbone.

Reagents

-

Polymer: P(AOPMA) from Protocol 1.

-

Functional Thiol: e.g., Benzyl mercaptan or Thiol-PEG.

-

Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).[9]

-

Source: UV Lamp (365 nm, ~5-10 mW/cm²).

Procedure

-

Dissolution: Dissolve P(AOPMA) (100 mg, ~0.5 mmol allyl units) in DMF (2 mL).

-

Stoichiometry: Add the Thiol (0.75 mmol, 1.5 eq per allyl unit) and DMPA (5 mg, ~5 wt%).

-

Note: Excess thiol prevents radical-radical coupling of polymer chains (crosslinking).

-

-

Irradiation: Purge with

for 5 mins, then irradiate under UV light for 30 minutes at room temperature. -

Workup: Precipitate into diethyl ether to remove excess thiol and photoinitiator.

Experimental Workflow Diagram

Figure 2: Complete workflow from monomer purification to functionalized polymer.

Data Analysis & Troubleshooting

Expected Results (Table 1)

| Parameter | Value | Notes |

| Conversion | 50–70% | Do not exceed 80% to avoid branching. |

| 15,000–25,000 | Should match theoretical | |

| Dispersity (Đ) | < 1.25 | Indicates good RAFT control. |

| NMR Signal | 5.8 ppm (m) | Allyl vinyl proton should remain unchanged in Protocol 1. |

Troubleshooting Guide

-

High Dispersity (>1.5): Often caused by insufficient degassing (

terminates RAFT agent) or using a RAFT agent with a poor leaving group (e.g., Benzyl dithiobenzoate) for methacrylates. -

Gelation: Conversion was too high. The allyl group has a finite reactivity ratio (

), but at high conversion, the probability of allyl propagation increases. -

No Polymerization: Check inhibitor removal. AOPMA is often shipped with high levels of MEHQ.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4][5][6] Australian Journal of Chemistry. Link

-

Sigma-Aldrich. (n.d.). RAFT Polymerization: Choosing the Right Agent. Merck/Sigma-Aldrich Technical Guides. Link

-

Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. Link

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

-

Boyer, C., et al. (2009). Well-defined protein–polymer conjugates via in situ RAFT polymerization. Journal of the American Chemical Society. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 6. RAFT Polymerization [sigmaaldrich.com]

- 7. scienceopen.com [scienceopen.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis of poly(allyl 2-ylidene-acetate) and subsequent post-polymerization modification via thiol–ene reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Allyloxypropyl Methacrylate (AOPMA) as a Versatile Crosslinking Agent for Tunable Hydrogels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and similarity to native tissue have made them indispensable in biomedical applications, including drug delivery, tissue engineering, and wound healing.[2] The properties of a hydrogel are largely dictated by the monomer used, the polymer concentration, and, most critically, the crosslinking agent that forms the network structure.[3][4]

Allyloxypropyl methacrylate (AOPMA) is a unique crosslinking agent that offers advanced control over hydrogel network architecture. Unlike conventional crosslinkers such as N,N'-methylenebis(acrylamide) (MBA) or ethylene glycol dimethacrylate (EGDMA), AOPMA possesses two distinct polymerizable groups: a highly reactive methacrylate group and a less reactive allyl group. This disparity in reactivity allows for novel polymerization strategies, such as sequential or "dual" crosslinking, enabling the fabrication of hydrogels with highly tunable and sophisticated properties.[5][6][7][8] This application note provides a comprehensive guide to the principles, protocols, and applications of using AOPMA as a crosslinking agent.

Section 1: Principles of AOPMA-Mediated Crosslinking

The utility of AOPMA stems from the differential reactivity of its functional groups during free-radical polymerization.

-

Methacrylate Group: This group exhibits high reactivity in standard free-radical polymerization (e.g., initiated by redox pairs like APS/TEMED or by photoinitiators). It readily copolymerizes with primary monomers (like 2-hydroxyethyl methacrylate, HEMA, or acrylamide) to form the primary polymer chains and initial crosslinks.[2][9]

-

Allyl Group: The allyl double bond is significantly less reactive in conventional free-radical polymerization compared to the methacrylate group.[10] Consequently, under controlled conditions, a substantial fraction of these allyl groups can remain unreacted or "pendant" on the polymer backbone after the initial hydrogel formation. These pendant allyl groups are then available for a secondary crosslinking reaction, which can be triggered by a different stimulus, such as UV light in the presence of a suitable initiator, or through other chemistries like thiol-ene coupling.[10][11]

This dual-functionality allows for a two-stage network formation, providing exceptional control over the final mechanical properties, swelling behavior, and degradation kinetics of the hydrogel.[6][8]

Diagram: Chemical Structure of Allyloxypropyl Methacrylate (AOPMA)

Caption: Chemical structure of AOPMA highlighting the two distinct reactive groups. Max Width: 760px.

Section 2: Safety and Handling Precautions

Allyl methacrylate and related compounds are classified as hazardous chemicals.[7][9] Users must adhere to strict safety protocols.

-

Handling: Always handle AOPMA in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Hazards: AOPMA is flammable and can cause skin and serious eye irritation. Inhalation may be harmful.[12] Avoid all contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and refrigerated if recommended by the supplier.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not release into the environment.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Section 3: Protocol 1 - Synthesis of a p(HEMA)-AOPMA Hydrogel via Redox-Initiated Polymerization

This protocol describes the synthesis of a basic hydrogel using 2-hydroxyethyl methacrylate (HEMA) as the primary monomer and AOPMA as the crosslinker. The polymerization is initiated at room temperature using a redox initiator system.

Causality Behind Choices:

-

Monomer (HEMA): HEMA is chosen for its hydrophilicity and excellent biocompatibility, making it a standard monomer for biomedical hydrogels.[13][9]

-

Initiator System (APS/TEMED): Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED) form a redox pair that generates free radicals at ambient temperature. This avoids the need for heat or UV light, which could damage sensitive encapsulated molecules like proteins or drugs. The concentration of this pair directly controls the speed of gelation.

Materials & Equipment:

-

2-hydroxyethyl methacrylate (HEMA), inhibitor removed

-

Allyloxypropyl methacrylate (AOPMA)

-

Ammonium persulfate (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized (DI) water

-

Glass vials, magnetic stir bar, pipette

-

Molds for hydrogel casting (e.g., PDMS molds, or between two glass plates with a spacer)

Diagram: Workflow for p(HEMA)-AOPMA Hydrogel Synthesis

Caption: Step-by-step workflow for the synthesis of AOPMA-crosslinked hydrogels. Max Width: 760px.

Step-by-Step Protocol:

-

Prepare Precursor Solution: In a glass vial, combine the monomer and crosslinker according to the desired formulation (see Table 1). Add DI water and a magnetic stir bar. Mix until a homogeneous solution is formed.

-

Rationale: This step ensures all reactive components are evenly distributed before polymerization begins.

-

-

Degas (Optional but Recommended): Bubble nitrogen gas through the solution for 5-10 minutes.

-

Rationale: Oxygen is a potent inhibitor of free-radical polymerization. Removing it ensures a more consistent and rapid gelation process.

-

-

Prepare Initiator Solutions: Prepare a fresh 10% (w/v) solution of APS in DI water.

-

Initiate Polymerization: a. Add the required volume of the APS solution to the monomer mixture and mix thoroughly. b. Add TEMED to the mixture. TEMED acts as the accelerator, and polymerization will begin almost immediately. Mix quickly with a pipette or by vortexing for 2-3 seconds.

-

Rationale: The reaction starts upon the addition of TEMED. This step must be performed quickly to ensure a homogeneous network before the viscosity increases significantly.

-

-

Casting: Immediately pipette the solution into the desired molds.

-

Curing: Allow the solution to polymerize at room temperature. Gelation typically occurs within 5-30 minutes, but it is best to let it cure for at least 1 hour to ensure high conversion.

-

Purification: Carefully remove the solidified hydrogel from the mold. Submerge it in a large volume of DI water for 24-48 hours, changing the water every few hours. This removes unreacted monomers, crosslinkers, and initiators, which is crucial for biomedical applications.

Table 1: Example Formulations for p(HEMA)-AOPMA Hydrogels

| Component | Formulation 1 (Low Crosslinking) | Formulation 2 (High Crosslinking) | Purpose |

| HEMA | 1 mL | 1 mL | Primary Monomer |

| AOPMA | 10 µL (approx. 1 mol%) | 50 µL (approx. 5 mol%) | Crosslinking Agent |

| DI Water | 1 mL | 1 mL | Solvent |

| 10% APS | 50 µL | 50 µL | Initiator |

| TEMED | 10 µL | 10 µL | Accelerator |

Note: Molar percentages (mol%) are relative to the primary monomer (HEMA). These are starting points and should be optimized for specific applications.

Section 4: Protocol 2 - Characterization of AOPMA-Crosslinked Hydrogels

Characterizing the physical properties of the hydrogel is essential to validate the synthesis and ensure it meets the requirements for the intended application.

1. Swelling Behavior Analysis

-

Purpose: To determine the water-absorbing capacity of the hydrogel, which is inversely related to the crosslinking density.[3] A higher AOPMA concentration should result in a lower swelling ratio.

-

Protocol:

-

After purification, gently blot a hydrogel sample to remove surface water and record its swollen weight (Ws).

-

Freeze-dry the sample (or dry in a vacuum oven at 40°C) until a constant weight is achieved. Record this dry weight (Wd).

-

Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd

-

-

Self-Validation: Comparing the ESR of hydrogels made with different AOPMA concentrations (e.g., Formulations 1 and 2 from Table 1) should show a clear trend. A decrease in ESR with increasing AOPMA confirms that AOPMA is acting effectively as a crosslinker.

2. Mechanical Testing (Uniaxial Compression)

-

Purpose: To quantify the stiffness (compressive modulus) of the hydrogel. Higher crosslinking density generally leads to a stiffer hydrogel.[4]

-

Protocol:

-

Prepare cylindrical hydrogel samples with a known diameter and height.

-

Use a universal testing machine with a compression platen.

-

Apply a compressive strain at a constant rate (e.g., 1 mm/min) and record the corresponding stress.

-

The compressive modulus (Young's Modulus, E) is calculated from the initial linear region (typically 5-15% strain) of the stress-strain curve.

-

-

Self-Validation: Hydrogels made with a higher concentration of AOPMA are expected to exhibit a higher compressive modulus.

Table 2: Expected Characterization Results

| Property | Formulation 1 (1 mol% AOPMA) | Formulation 2 (5 mol% AOPMA) | Trend with Increasing AOPMA |

| Equilibrium Swelling Ratio | High (e.g., 4-6 g H₂O/g polymer) | Low (e.g., 1.5-3 g H₂O/g polymer) | Decreases |

| Compressive Modulus | Low (e.g., 10-50 kPa) | High (e.g., 100-300 kPa) | Increases |

Note: These values are illustrative and will vary based on precise synthesis conditions.

3. Spectroscopic Analysis (FTIR)

-

Purpose: To confirm the polymerization of the monomers.

-

Protocol:

-

Obtain FTIR spectra of the liquid monomers (HEMA, AOPMA) and the dried, purified hydrogel.

-

Compare the spectra. The disappearance of the characteristic vinyl C=C stretching peak (around 1636 cm⁻¹) in the hydrogel spectrum indicates successful polymerization.[14][15] Key peaks for p(HEMA) include the broad -OH stretch (~3435 cm⁻¹) and the C=O ester stretch (~1726 cm⁻¹).[12][15][16]

-

-

Self-Validation: A successful polymerization is confirmed by the significant reduction or complete absence of the monomer's vinyl peak in the final polymer spectrum.

Section 5: Advanced Applications - Dual Crosslinking

The true potential of AOPMA lies in creating dual-crosslinked networks.[5][6][8]

-

Primary Network Formation: Synthesize the hydrogel as described in Protocol 1, but use a lower concentration of initiator or a shorter reaction time to ensure a significant number of allyl groups remain unreacted.

-